
1-Iodo-2-(2-methylpropoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(2-methylpropoxy)cyclohexane is an organic compound with the molecular formula C10H19IO. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a 2-methylpropoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodo-2-(2-methylpropoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 2-methylpropyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
Cyclohexanol+2-Methylpropyl iodideK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2-(2-methylpropoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming 2-(2-methylpropoxy)cyclohexane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 2-(2-methylpropoxy)cyclohexanol, 2-(2-methylpropoxy)cyclohexylamine.
Oxidation: 2-(2-methylpropoxy)cyclohexanone.
Reduction: 2-(2-methylpropoxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-Iodo-2-(2-methylpropoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-2-(2-methylpropoxy)cyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-methylpropoxy)cyclohexane
- 1-Chloro-2-(2-methylpropoxy)cyclohexane
- 1-Fluoro-2-(2-methylpropoxy)cyclohexane
Uniqueness
1-Iodo-2-(2-methylpropoxy)cyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences its reactivity and the types of reactions it can undergo. Compared to its bromo, chloro, and fluoro analogs, the iodo compound often exhibits higher reactivity in substitution reactions due to the weaker carbon-iodine bond.
Propiedades
Fórmula molecular |
C10H19IO |
|---|---|
Peso molecular |
282.16 g/mol |
Nombre IUPAC |
1-iodo-2-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3 |
Clave InChI |
AYWIEPSVVIPART-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1CCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


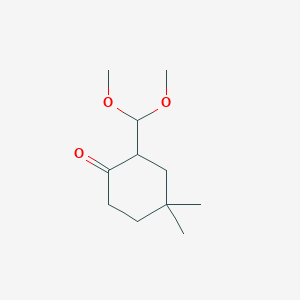
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)

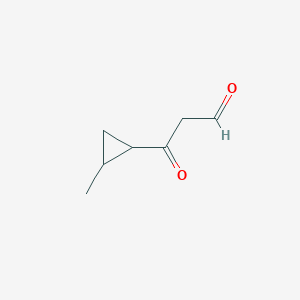
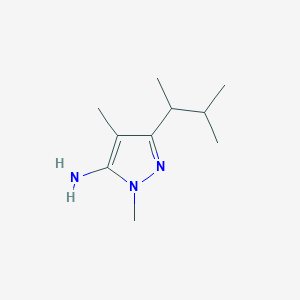

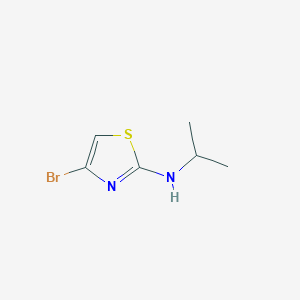

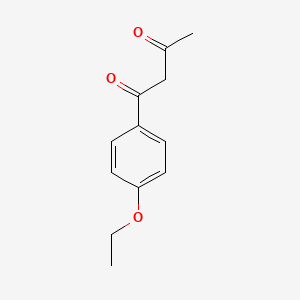

![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
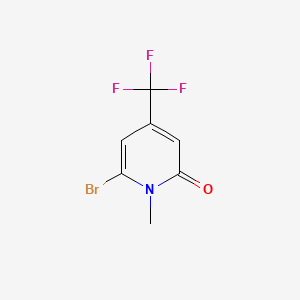
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
